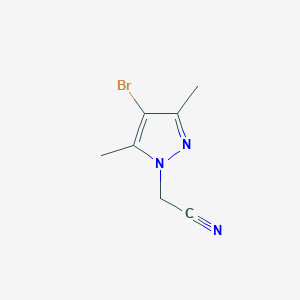

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTALTIGHKIMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC#N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380928 | |

| Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-59-4 | |

| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents. Its remarkable versatility allows for a wide range of chemical modifications, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the successful development of numerous FDA-approved drugs across a spectrum of therapeutic areas, including anti-inflammatory agents like celecoxib, anticoagulants such as apixaban, and treatments for erectile dysfunction like sildenafil. The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring.

This guide focuses on a specific derivative, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, a compound with significant potential as a versatile intermediate in the synthesis of more complex bioactive molecules. The presence of a bromine atom offers a handle for cross-coupling reactions, while the acetonitrile group can be elaborated into various functionalities. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug discovery and development pipelines. These properties govern its solubility, permeability, and metabolic stability, ultimately influencing its bioavailability and efficacy.

This document provides a comprehensive analysis of the key physicochemical parameters of this compound, offering both predicted data and detailed, field-proven experimental protocols for their determination.

Compound Profile: this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 175137-59-4 |

| Molecular Formula | C₇H₈BrN₃ |

| Molecular Weight | 214.07 g/mol |

| SMILES | N#CCn1c(C)c(Br)c(C)n1 |

| Chemical Structure |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, calculated using established computational models. These values provide a valuable baseline for experimental design and formulation development.

| Parameter | Predicted Value | Significance in Drug Discovery |

| Melting Point (°C) | 95-105 | Influences solubility, dissolution rate, and formulation stability. |

| Boiling Point (°C) | 320-330 | Important for purification and assessing thermal stability. |

| LogP | 1.2 - 1.8 | A measure of lipophilicity, impacting permeability and solubility. |

| Aqueous Solubility (LogS) | -2.5 to -3.5 | Critical for absorption and bioavailability. |

| pKa (most basic) | 2.0 - 3.0 | Determines the ionization state at physiological pH, affecting solubility and target binding. |

Melting Point: A Gateway to Purity and Stability

The melting point of a solid crystalline compound is a critical physical constant that provides insights into its purity and the strength of its crystal lattice. A sharp melting range is indicative of a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the determination of the melting point using a digital melting point apparatus, a standard and reliable method in modern laboratories.

Materials:

-

This compound (finely powdered)

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp® or similar)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline sample in a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and tap the open end into the powdered sample until a small amount of solid (2-3 mm in height) is packed into the bottom.

-

Compacting the Sample: Drop the capillary tube (sealed end down) through a long glass tube onto a hard surface several times to tightly pack the sample at the bottom.

-

Instrument Setup: Turn on the melting point apparatus and set the desired starting temperature (approximately 10-15°C below the expected melting point) and a ramp rate of 1-2°C per minute for an accurate determination. For a preliminary, rapid determination, a higher ramp rate (e.g., 10°C/min) can be used.

-

Measurement: Insert the loaded capillary tube into the heating block of the apparatus.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the compound.

-

Replicate Measurements: For accuracy, perform the measurement in triplicate and report the average melting range.

Caption: Workflow for Melting Point Determination.

Lipophilicity (LogP): Balancing Permeability and Solubility

Lipophilicity, quantified by the logarithm of the partition coefficient (LogP), is a crucial parameter in drug design. It describes the partitioning of a compound between an aqueous and a lipid phase, providing a surrogate measure for its ability to cross biological membranes. An optimal LogP value is essential for achieving a balance between aqueous solubility and membrane permeability, which are both critical for oral bioavailability.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most widely accepted method for the experimental determination of LogP.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated aqueous phase.

-

Partitioning: In a centrifuge tube, combine a known volume of the pre-saturated n-octanol and the stock solution of the compound in the pre-saturated aqueous phase.

-

Equilibration: Tightly cap the tube and shake it vigorously for a predetermined time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the tube at a sufficient speed and for an adequate duration to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Caption: Shake-Flask Method for LogP Determination.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental physicochemical property that significantly influences the absorption and bioavailability of a drug candidate. A compound must have sufficient solubility in the gastrointestinal fluids to be absorbed into the bloodstream.

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium solubility of a compound in a given solvent and is a more accurate representation of its true solubility compared to kinetic solubility.

Materials:

-

This compound (solid)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Shaker or rotator

-

Filtration device (e.g., syringe filters with low protein binding)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial.

-

Solvent Addition: Add a known volume of the aqueous buffer to the vial.

-

Equilibration: Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow any undissolved solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method.

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound in the specified buffer.

Caption: Thermodynamic Solubility Determination Workflow.

Ionization Constant (pKa): The Influence of pH

The pKa is a measure of the acidity or basicity of a compound and determines its ionization state at a given pH. The ionization state of a drug molecule is critical as it affects its solubility, permeability, and interaction with its biological target.

Experimental Protocol: Potentiometric pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Materials:

-

This compound

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Potentiometer with a pH electrode

-

Stir plate and stir bar

-

Burette

-

Beaker

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.

-

Titration: Place the sample solution in a beaker with a stir bar and immerse the pH electrode. Titrate the solution with the standardized acid or base, adding the titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, which corresponds to the point of half-neutralization. Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the equivalence point is the peak.

Caption: Potentiometric pKa Determination Workflow.

Synthesis and Potential Impurities

The synthesis of this compound is typically achieved through the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with bromoacetonitrile. This reaction is generally carried out in the presence of a base in a suitable organic solvent.

Synthetic Scheme:

(Illustrative scheme, not a real image)Potential Impurities:

-

Unreacted 4-bromo-3,5-dimethyl-1H-pyrazole: Incomplete reaction can lead to the presence of the starting pyrazole.

-

Over-alkylation products: While less likely with this specific substrate, the potential for multiple alkylations on the pyrazole ring should be considered.

-

Hydrolysis of the nitrile group: Depending on the workup and purification conditions, the nitrile group could be partially or fully hydrolyzed to the corresponding amide or carboxylic acid.

-

Residual solvent and base: Traces of the reaction solvent and the base used in the reaction may remain in the final product.

The presence of these impurities can significantly affect the measured physicochemical properties and the biological activity of the compound. Therefore, thorough purification, typically by recrystallization or column chromatography, is essential.

Conclusion

This compound is a valuable building block for the synthesis of novel pyrazole-based compounds with potential therapeutic applications. A thorough understanding of its physicochemical properties, as outlined in this guide, is fundamental for its successful application in drug discovery and development. The predicted values provide a strong starting point for experimental work, and the detailed protocols offer a practical framework for the accurate determination of these crucial parameters. By integrating this knowledge, researchers can optimize the design and development of new drug candidates with improved pharmacokinetic profiles and enhanced efficacy.

References

-

Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

-

Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277–351. [Link]

-

Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. [Link]

-

ICH Harmonised Tripartite Guideline. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

-

Ferreira, L. G., dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]

An In-depth Technical Guide to the Molecular Structure of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The introduction of a bromo-substituent and an acetonitrile moiety to the pyrazole core offers unique opportunities for further chemical modification and exploration of its structure-activity relationships.

Molecular Structure and Properties

This compound possesses a distinct molecular architecture centered around a 3,5-dimethyl-1H-pyrazole ring. A bromine atom is substituted at the C4 position, and an acetonitrile group is attached to the N1 position.

Systematic Name: this compound CAS Number: 175137-59-4 Molecular Formula: C₇H₈BrN₃ Molecular Weight: 214.06 g/mol

Predicted Physicochemical Properties:

| Property | Value | Source |

| Boiling Point | 313.4 °C at 760 mmHg | [4] |

| Density | 1.53 g/cm³ | [4] |

| LogP | 1.78598 | [5] |

| PSA (Polar Surface Area) | 41.6 Ų | [5] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process. The core of the synthesis involves the formation of the pyrazole ring, followed by bromination and subsequent N-alkylation.

Synthesis of the Pyrazole Core: 4-bromo-3,5-dimethyl-1H-pyrazole

The initial and crucial step is the synthesis of the 4-bromo-3,5-dimethyl-1H-pyrazole precursor. A common and efficient method for this is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine, followed by bromination.

Experimental Protocol: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole

Materials:

-

Acetylacetone

-

Hydrazine hydrate

-

N-Bromosuccinimide (NBS)

-

Ethanol

-

Dichloromethane

Procedure:

-

Formation of 3,5-dimethyl-1H-pyrazole: In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol. Add hydrazine hydrate (1.0 eq) dropwise while stirring at room temperature. The reaction is typically exothermic. After the addition is complete, reflux the mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the reaction is complete, remove the solvent under reduced pressure to obtain crude 3,5-dimethyl-1H-pyrazole.

-

Bromination: Dissolve the crude 3,5-dimethyl-1H-pyrazole in dichloromethane. Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise, maintaining the temperature below 5 °C. Allow the reaction to stir at room temperature for 12-16 hours.

-

Work-up and Purification: Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 4-bromo-3,5-dimethyl-1H-pyrazole as a white solid.

Causality of Experimental Choices: The use of hydrazine hydrate in the initial cyclization is a classic and high-yielding method for pyrazole synthesis from 1,3-dicarbonyls. NBS is a convenient and selective brominating agent for electron-rich aromatic systems like pyrazoles, offering milder conditions compared to elemental bromine.

N-Alkylation: Synthesis of this compound

The final step involves the N-alkylation of the 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the haloacetonitrile.

Representative Experimental Protocol: N-Alkylation

Materials:

-

4-bromo-3,5-dimethyl-1H-pyrazole

-

Bromoacetonitrile (or Chloroacetonitrile)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Water

Procedure:

-

Reaction Setup: To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous DMF or acetone, add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes.

-

Alkylation: Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture. Heat the reaction to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Causality of Experimental Choices: Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole NH. DMF and acetone are suitable polar aprotic solvents for this type of SN2 reaction. The use of a slight excess of the alkylating agent ensures complete conversion of the starting pyrazole.

Reaction Workflow Diagram:

Caption: Synthetic pathway for this compound.

Structural Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound, based on the analysis of its structure and comparison with related compounds.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl groups and the methylene protons of the acetonitrile moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.0 - 5.2 | Singlet | 2H | -CH₂-CN |

| ~ 2.3 - 2.5 | Singlet | 3H | C3-CH₃ |

| ~ 2.2 - 2.4 | Singlet | 3H | C5-CH₃ |

Rationale: The methylene protons adjacent to the pyrazole nitrogen and the electron-withdrawing nitrile group are expected to be deshielded and appear as a singlet. The two methyl groups on the pyrazole ring will also appear as singlets, with potentially slightly different chemical shifts due to their electronic environment.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | C5 (Pyrazole) |

| ~ 140 - 145 | C3 (Pyrazole) |

| ~ 115 - 120 | -CN (Nitrile) |

| ~ 95 - 100 | C4 (Pyrazole, C-Br) |

| ~ 35 - 40 | -CH₂-CN |

| ~ 10 - 15 | C3-CH₃ & C5-CH₃ |

Rationale: The carbon atoms of the pyrazole ring will have characteristic shifts, with the carbon bearing the bromine atom (C4) appearing at a relatively upfield position. The nitrile carbon will have a distinct chemical shift in the typical range for nitriles.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2250 - 2270 | C≡N stretch (Nitrile) |

| ~ 2900 - 3000 | C-H stretch (Aliphatic) |

| ~ 1500 - 1600 | C=N, C=C stretch (Pyrazole ring) |

| ~ 550 - 650 | C-Br stretch |

Rationale: The most prominent and diagnostic peak will be the sharp absorption band for the nitrile group. The other stretches will confirm the presence of the aliphatic and aromatic components of the molecule.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

| m/z | Interpretation |

| 213/215 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to the presence of Bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) |

| 174 | [M - CH₂CN]⁺ |

| 95 | [M - Br - CH₂CN]⁺ |

Rationale: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of almost equal intensity separated by 2 m/z units. Fragmentation is likely to occur via the loss of the acetonitrile side chain.

Potential Applications and Future Directions

The molecule this compound serves as a versatile building block in organic synthesis. The presence of the bromine atom at the C4 position makes it an ideal substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at this position.[6] The nitrile group is also a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups.[7]

These synthetic possibilities make this compound a valuable intermediate for the generation of libraries of novel pyrazole derivatives for screening in drug discovery programs. The exploration of its biological activity, particularly in areas where pyrazoles have shown promise, is a key area for future research.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of this compound. By understanding the underlying principles of its synthesis and the expected analytical data, researchers can confidently prepare and characterize this compound for further investigation in various scientific disciplines, particularly in the pursuit of novel therapeutic agents.

References

- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Mini-Reviews in Medicinal Chemistry, 17(12), 1146-1172.

-

Kumar, V., & Aggarwal, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

- Parajuli, R. R., et al. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Applied Pharmaceutical Research, 1(1), 5-13.

- Sha, Q., & Wei, Y. (2013). A Simple, Highly Efficient, 1,3-Dipolar Cycloaddition of Diazo Compounds and Alkynyl Bromides for the Synthesis of 3,5-Diaryl-4-bromo-1H-pyrazoles. Synthesis, 45(03), 413-420.

-

PubChem. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

-

Meador, R. I. L., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 108-121. [Link]

-

NIST. (n.d.). Acetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

Mody Chemi Pharma Ltd. (n.d.). 4 Bromo Phenyl Acetonitrile. Retrieved from [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.[Link]

- Google Patents. (2015). WO2015094913A1 - Fluorophenyl pyrazol compounds.

-

PubChemLite. (n.d.). 2-(3-bromo-1-methyl-1h-pyrazol-4-yl)acetonitrile. Retrieved from [Link]

Sources

- 1. 1310379-44-2|2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Kemphar International - Bromo Acetonitrile [kemphar.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Bromoacetonitrile patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 7. acgpubs.org [acgpubs.org]

Spectroscopic and Synthetic Profile of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic route for the novel heterocyclic compound, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide array of pharmacologically active agents. The incorporation of a bromo substituent and an acetonitrile functional group offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecular architectures.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only predicted spectroscopic data but also the underlying scientific rationale for these predictions. Furthermore, detailed experimental protocols for the acquisition of spectroscopic data are provided to ensure the self-validating nature of the analytical work.

Molecular Structure and Key Features

The structure of this compound is characterized by a central pyrazole ring substituted at the 1-position with an acetonitrile group, at the 3 and 5-positions with methyl groups, and at the 4-position with a bromine atom. This unique arrangement of functional groups dictates its chemical reactivity and its interaction with electromagnetic radiation, which forms the basis of its spectroscopic signature.

Figure 1. Molecular structure of this compound.

Predicted Spectroscopic Profile

Due to the limited availability of direct experimental data for this specific molecule in the public domain, the following spectroscopic profile is a prediction based on the analysis of structurally related compounds and the well-established principles of spectroscopic interpretation. Commercial availability of this compound suggests that such characterization data has been generated[1].

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, with three distinct signals corresponding to the three different types of protons in the molecule. The chemical shifts are predicted based on the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 5.1 - 5.3 | Singlet | 2H | -CH₂-CN | The methylene protons are adjacent to the electron-withdrawing pyrazole ring and the nitrile group, leading to a downfield shift. |

| ~ 2.3 - 2.5 | Singlet | 3H | C3-CH₃ | The methyl protons at the C3 position of the pyrazole ring. |

| ~ 2.2 - 2.4 | Singlet | 3H | C5-CH₃ | The methyl protons at the C5 position of the pyrazole ring, likely to be slightly upfield compared to the C3-methyl due to subtle electronic differences. |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) in a deuterated chloroform (CDCl₃) solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on data from similar pyrazole derivatives and the known effects of the substituents[2][3].

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 148 - 150 | C3 | Carbon atom of the pyrazole ring attached to a methyl group. |

| ~ 140 - 142 | C5 | Carbon atom of the pyrazole ring attached to a methyl group. |

| ~ 115 - 117 | C≡N | The nitrile carbon, which typically appears in this region. |

| ~ 95 - 97 | C4 | The brominated carbon of the pyrazole ring, significantly shielded by the bromine atom. |

| ~ 35 - 37 | -CH₂-CN | The methylene carbon, influenced by the adjacent nitrogen and nitrile group. |

| ~ 13 - 15 | C3-CH₃ | Methyl carbon at the C3 position. |

| ~ 11 - 13 | C5-CH₃ | Methyl carbon at the C5 position. |

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). The fragmentation pattern is predicted to involve the characteristic losses from the pyrazole ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment | Rationale |

| 227/229 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one bromine atom. |

| 187/189 | [M - CH₂CN]⁺ | Loss of the acetonitrile group. |

| 148 | [M - Br]⁺ | Loss of the bromine atom. |

| 108 | [C₅H₇N₂]⁺ | Fragment corresponding to the dimethylpyrazole cation. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups present in the molecule. The nitrile stretch is expected to be a sharp, medium-intensity band in a relatively clean region of the spectrum.

Table 4: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 2950 - 3000 | Medium | C-H stretch (aliphatic) | Vibrations of the methyl and methylene C-H bonds. |

| ~ 2250 - 2230 | Medium, Sharp | C≡N stretch | Characteristic stretching vibration of the nitrile group[4]. |

| ~ 1550 - 1600 | Medium | C=N, C=C stretch (ring) | Vibrations of the pyrazole ring. |

| ~ 1450 - 1480 | Medium | C-H bend (aliphatic) | Bending vibrations of the methyl and methylene groups. |

| ~ 1000 - 1100 | Strong | C-N stretch | Stretching vibration of the bond between the pyrazole ring and the acetonitrile group. |

| ~ 550 - 650 | Medium | C-Br stretch | Stretching vibration of the carbon-bromine bond. |

Experimental Protocols

To validate the predicted spectroscopic data, the following experimental protocols are recommended.

Synthesis of this compound

A plausible synthetic route involves the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable haloacetonitrile.

Figure 2. Representative synthetic workflow.

Step-by-Step Protocol:

-

To a stirred solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

-

Add bromoacetonitrile (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound.

Spectroscopic Data Acquisition

Figure 3. General workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy:

-

Prepare a solution of the compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Infrared Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the solid sample or cast a thin film of the sample from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile and a representative synthetic method for this compound. The provided protocols for data acquisition are designed to be robust and reproducible, ensuring the integrity of the analytical results. This information is intended to serve as a valuable resource for researchers working with this and related heterocyclic compounds, facilitating their synthesis, characterization, and further application in drug discovery and development.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). TSI Journals. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]

-

PubChem. (n.d.). Bromoacetonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-pyrazole, 4-bromo-1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine - Optional[13C NMR] - Chemical. Retrieved from [Link]

-

PubMed. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Retrieved from [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

-

RSC Publishing. (n.d.). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Retrieved from [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2014). Spectroscopic Analysis of 2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylimino)-2-(4-nitro-phenyl) acetonitrile. Retrieved from [Link]

- Google Patents. (2015). Fluorophenyl pyrazol compounds.

-

PubChemLite. (n.d.). 2-(3-bromo-1-methyl-1h-pyrazol-4-yl)acetonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-2,3-dimethyl-1-(4-methoxy-phenyl)-3-pyrazoline-5-one - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Substituted Pyrazole Acetonitrile Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of substituted pyrazole acetonitrile derivatives. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale and field-proven insights to empower researchers in their quest for novel therapeutic agents.

Introduction

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3][4] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of pharmacologically active compounds.[1][2] The pyrazole ring is a key pharmacophore in several FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction medication sildenafil, highlighting its therapeutic significance.[2]

The Acetonitrile Moiety: A Key Functional Group in Drug Design

The acetonitrile group (-CH₂CN) is a valuable functional group in drug design. Its linear geometry and ability to act as a hydrogen bond acceptor can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The nitrile group is also a versatile synthetic handle, allowing for its conversion into other functional groups such as amines, carboxylic acids, and tetrazoles, thereby enabling the exploration of a wider chemical space during lead optimization.

Substituted Pyrazole Acetonitrile Derivatives: A Promising Class of Bioactive Compounds

The combination of the privileged pyrazole scaffold with the versatile acetonitrile moiety gives rise to substituted pyrazole acetonitrile derivatives, a class of compounds with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[5][6] This guide will delve into the synthetic methodologies to access these valuable compounds and explore their diverse pharmacological landscape.

Synthetic Strategies for Pyrazole Acetonitrile Derivatives

The synthesis of substituted pyrazole acetonitrile derivatives can be broadly categorized based on the position of the acetonitrile group on the pyrazole ring. The primary routes involve the construction of the pyrazole ring with a pre-existing cyanomethyl group or the introduction of the acetonitrile moiety onto a pre-formed pyrazole scaffold.

Synthesis of 2-(1H-Pyrazol-1-yl)acetonitrile Derivatives

The most direct approach to synthesizing N-substituted pyrazole acetonitriles involves the alkylation of a pyrazole with a haloacetonitrile.

This method is a straightforward and widely used protocol for the synthesis of 2-(1H-pyrazol-1-yl)acetonitrile and its derivatives.

Experimental Protocol:

-

Deprotonation of Pyrazole: To a solution of the desired substituted pyrazole in a suitable aprotic solvent (e.g., DMF, acetonitrile), a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at 0 °C. The reaction mixture is stirred for a short period to allow for the formation of the pyrazolate anion.

-

Alkylation: Chloroacetonitrile or bromoacetonitrile is then added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which is typically monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(1H-pyrazol-1-yl)acetonitrile derivative.

Causality Behind Experimental Choices:

-

Aprotic Solvent: Aprotic solvents like DMF and acetonitrile are used because they are polar enough to dissolve the reactants but do not participate in the reaction.

-

Base: A strong base like NaH is often preferred for complete deprotonation of the pyrazole, leading to a higher yield of the N-alkylated product. K₂CO₃ can be a milder and safer alternative.

-

Temperature Control: The initial reaction is carried out at 0 °C to control the exothermic nature of the deprotonation and to prevent potential side reactions.

Diagram of the Synthetic Workflow:

Caption: Logical flow of the multicomponent synthesis of pyrazole-4-carbonitriles.

Biological Activities and Therapeutic Potential

Substituted pyrazole acetonitrile derivatives have emerged as a promising class of compounds with a wide range of biological activities.

Anticancer Activity

Several studies have highlighted the potential of pyrazole acetonitrile derivatives as anticancer agents. [5][7]These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A notable example is the series of 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives, which have been shown to induce both intrinsic and extrinsic apoptotic pathways in HCT116 colon carcinoma cells. [5] Structure-Activity Relationship (SAR) Insights:

-

The nature and position of substituents on both the pyrazole and the indole rings significantly influence the anticancer activity.

-

Electron-withdrawing groups on the phenyl ring attached to the pyrazole moiety have been observed to enhance cytotoxic effects in some series.

-

The acrylonitrile moiety plays a crucial role as a Michael acceptor, potentially interacting with biological nucleophiles in target proteins.

Table 1: Summary of Anticancer Activity of Selected Pyrazole Acetonitrile Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 3-(Pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitriles | HCT116 | Varies with substitution | Induction of apoptosis | [5] |

| Pyrazole-acrylonitrile derivatives | HCT-116, HT-29, MCF-7 | Varies | DNA damage, cell cycle arrest | [7] |

| 2-(3,4-Dinitro-1H-pyrazol-1-yl)acetonitrile derivatives | Not specified for anticancer | Not applicable | Energetic materials | [8] |

Antimicrobial Activity

The pyrazole acetonitrile scaffold has also been explored for its antimicrobial properties. [6] Antibacterial and Antifungal Spectrum:

Derivatives of 2,3-dihydro-1H-pyrazole-4-carbonitrile have demonstrated significant activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species. [6] Table 2: Summary of Antimicrobial Activity of Selected Pyrazole Acetonitrile Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2,3-Dihydro-1H-pyrazole-4-carbonitriles | Staphylococcus aureus | Varies | [6] |

| 2,3-Dihydro-1H-pyrazole-4-carbonitriles | Escherichia coli | Varies | [6] |

| 2,3-Dihydro-1H-pyrazole-4-carbonitriles | Candida albicans | Varies | [6] |

Future Perspectives and Conclusion

Substituted pyrazole acetonitrile derivatives represent a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of the pyrazole ring and the acetonitrile moiety allows for the creation of large and diverse chemical libraries for biological screening. Future research should focus on:

-

Elucidation of Mechanisms of Action: In-depth studies to understand the precise molecular targets and signaling pathways modulated by these compounds.

-

Optimization of Pharmacokinetic Properties: Modification of the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

-

Exploration of a Broader Biological Space: Screening of pyrazole acetonitrile libraries against a wider range of therapeutic targets, including viral and parasitic diseases.

References

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Zhang, T., Yuan, X., Xu, Z., & Lu, M. (2021). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. RSC Advances, 11(34), 20876-20884.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Pharmaceuticals.

- Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (2016). Chemical Biology & Drug Design, 87(5), 673-679.

- Asif, M., Almehmadi, M., Alsaiari, A. A., & Allahyani, M. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7).

- Pyrazoles as anticancer agents: Recent advances. (n.d.).

- Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. (2022). Scientific Reports.

- Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. (2017). Asian Journal of Pharmaceutical and Clinical Research, 10(12), 45-51.

- Identification of pyrazole-acrylonitrile derivatives as potential anticancer agents and mechanistic insights. (2015). Medicinal Chemistry Research, 24(12), 4149-4160.

- Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). Current Organic Synthesis.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- Synthesis and biological evaluation of novel pyrazole compounds. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4639-4647.

- Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. (2023). Frontiers in Chemistry, 11.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(4), 1008.

- 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile. (n.d.). MySkinRecipes.

- Antibacterial Activity Estimation of New Pyrazole Compounds. (2025). Iraqi Journal of Bioscience and Biomedical, 2(1), 65-76.

- Synthesis and antimicrobial activities of some new pyrazole derivatives. (2011). Der Pharma Chemica, 3(4), 55-62.

- 2-(1h-pyrazol-1-yl)acetonitrile. (n.d.). PubChem.

- Antioxidant and antimicrobial properties of 2-(4,5-dihydro-1H-pyrazol-1-yl). (n.d.).

Sources

- 1. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Bromo-Dimethyl-Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a bromine atom and dimethyl substitution onto this privileged scaffold creates a unique chemical space, offering opportunities for the development of novel therapeutics with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the discovery and synthesis of novel bromo-dimethyl-pyrazoles, delving into the strategic considerations behind synthetic route selection, detailed experimental protocols, and robust characterization methodologies. Authored from the perspective of a Senior Application Scientist, this document aims to bridge the gap between theoretical knowledge and practical application, empowering researchers to navigate the complexities of pyrazole chemistry and accelerate drug discovery efforts.

Introduction: The Strategic Importance of Bromo-Dimethyl-Pyrazoles in Modern Drug Discovery

The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that has been incorporated into numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets. The strategic incorporation of dimethyl groups, typically at the 3- and 5-positions, provides steric bulk and can influence the molecule's conformation and metabolic stability.

The addition of a bromine atom, most commonly at the 4-position, serves a dual purpose. Firstly, it acts as a valuable synthetic handle, enabling further functionalization through various cross-coupling reactions to explore a wider chemical space. Secondly, the bromine atom itself can contribute to the compound's biological activity through halogen bonding and by modulating its lipophilicity and pharmacokinetic profile. This strategic combination of functionalities has led to the discovery of bromo-dimethyl-pyrazoles with promising activities as kinase inhibitors, anti-inflammatory agents, and in other therapeutic areas.[2][3][4]

This guide will explore the key synthetic strategies for accessing these valuable compounds, with a focus on providing practical, field-proven insights into experimental design and execution.

Synthetic Strategies: From Classical Approaches to Modern Innovations

The synthesis of bromo-dimethyl-pyrazoles can be broadly categorized into two main approaches: the construction of the pyrazole ring followed by bromination, or the use of a pre-brominated building block in the ring formation step. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

The Knorr Pyrazole Synthesis and Subsequent Bromination: A Time-Tested Strategy

The most classical and widely employed method for constructing the 3,5-dimethylpyrazole core is the Knorr pyrazole synthesis. This involves the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with a hydrazine derivative.[4] The resulting 3,5-dimethylpyrazole can then be regioselectively brominated at the 4-position.

The regioselectivity of the bromination is governed by the electronic nature of the pyrazole ring. The carbon at the 4-position is the most electron-rich and thus the most susceptible to electrophilic attack. Common brominating agents for this transformation include N-bromosuccinimide (NBS) and N-bromosaccharin (NBSac).[5] The use of NBSac has been reported to be more reactive than NBS in some cases, leading to shorter reaction times and higher yields.[5]

Caption: Knorr synthesis followed by bromination workflow.

One-Pot Syntheses: An Efficient and Atom-Economical Approach

To streamline the synthetic process, one-pot procedures that combine the pyrazole formation and bromination steps have been developed. These methods are highly efficient as they avoid the isolation and purification of the intermediate pyrazole, saving time and resources.

A notable example involves the reaction of a 1,3-diketone with an arylhydrazine in the presence of a catalyst, such as silica-supported sulfuric acid, followed by the in-situ addition of a brominating agent like N-bromosaccharin.[5][6] This approach allows for the direct synthesis of N-aryl-4-bromo-3,5-dimethylpyrazoles in excellent yields under solvent-free conditions, highlighting the principles of green chemistry.[5][6]

Caption: One-pot synthesis of N-aryl-4-bromo-3,5-dimethylpyrazoles.

Synthesis of Trifluoromethylated Bromo-Dimethyl-Pyrazoles

The incorporation of a trifluoromethyl (CF₃) group into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity. The synthesis of bromo-dimethyl-pyrazoles bearing a trifluoromethyl group often requires specialized strategies. One approach involves using a trifluoromethyl-containing 1,3-diketone as a starting material in a Knorr-type synthesis, followed by bromination.[5][7]

More recent methods have focused on the direct introduction of the trifluoromethyl group. For instance, a three-component reaction of an aldehyde, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene has been developed for the regioselective synthesis of 3-(trifluoromethyl)pyrazoles.[8] This can then be followed by methylation and bromination to afford the desired trifluoromethylated bromo-dimethyl-pyrazole.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis of key bromo-dimethyl-pyrazole derivatives. These protocols are based on established and reliable procedures reported in the scientific literature.

Protocol 1: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole

This two-step protocol first describes the synthesis of 3,5-dimethylpyrazole via the Knorr condensation, followed by its regioselective bromination.

Step 1: Synthesis of 3,5-Dimethylpyrazole

-

To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and ethanol.

-

Slowly add hydrazine hydrate (1.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain crude 3,5-dimethylpyrazole. The product can be purified by recrystallization or distillation.

Step 2: Bromination of 3,5-Dimethylpyrazole

-

Dissolve the synthesized 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottomed flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and saturated sodium thiosulfate solution to quench any remaining bromine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-3,5-dimethyl-1H-pyrazole.

-

Purify the product by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of 1-Aryl-4-bromo-3,5-dimethylpyrazoles

This protocol outlines an efficient one-pot synthesis of N-substituted bromo-dimethyl-pyrazoles under solvent-free conditions.[5]

-

In a mortar, grind a mixture of the 1,3-diketone (e.g., acetylacetone, 1.0 mmol), the desired arylhydrazine (1.0 mmol), and silica-supported sulfuric acid (H₂SO₄/SiO₂, 0.01 g).[5]

-

Continue grinding at room temperature until the formation of the pyrazole is complete (monitor by TLC, typically a few minutes).[5]

-

To this mixture, add N-bromosaccharin (NBSac) (1.0 mmol) and mix thoroughly by grinding.[5]

-

The reaction is typically complete within 5-15 minutes.[5]

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Filter to remove the solid catalyst.

-

Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude 1-aryl-4-bromo-3,5-dimethylpyrazole.

-

Purify the product by column chromatography on silica gel.

Characterization and Data Presentation

Thorough characterization of the synthesized bromo-dimethyl-pyrazoles is crucial to confirm their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 4-bromo-3,5-dimethyl-1H-pyrazole.[9][10]

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~2.2-2.3 (s, 6H, 2 x CH₃), ~12.5 (br s, 1H, NH) |

| ¹³C NMR | δ (ppm): ~11-13 (2 x CH₃), ~90 (C-Br), ~145 (2 x C=N) |

| IR (cm⁻¹) | ~3100-3200 (N-H stretch), ~2900-3000 (C-H stretch), ~1550 (C=N stretch) |

| MS (m/z) | Expected molecular ion peaks corresponding to the isotopic pattern of bromine. |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

Quantitative Data Summary

The following table presents representative yield data for the one-pot synthesis of various 1-aryl-4-bromo-3,5-dimethylpyrazoles, demonstrating the efficiency of this method.[5]

| Aryl Group | Yield (%) |

| Phenyl | 98 |

| 4-Chlorophenyl | 96 |

| 4-Methoxyphenyl | 96 |

| 2-Chlorophenyl | 95 |

Applications in Drug Discovery: Targeting Kinases and Beyond

Bromo-dimethyl-pyrazoles have emerged as a versatile scaffold in the design of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases.[2][3][4] The 3,5-dimethyl substitution pattern can provide optimal interactions within the ATP-binding pocket of many kinases, while the 4-bromo substituent can be exploited for further structure-activity relationship (SAR) studies through derivatization.

For example, novel pyrazole derivatives have been synthesized and evaluated as inhibitors of kinases such as HPK1, which plays a role in T-cell signaling and is a target for cancer immunotherapy.[2] The synthetic accessibility of bromo-dimethyl-pyrazoles allows for the rapid generation of compound libraries to probe the chemical space around a target of interest.

Caption: Bromo-dimethyl-pyrazoles in the drug discovery pipeline.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the synthesis and discovery of novel bromo-dimethyl-pyrazoles. From the foundational Knorr synthesis to modern one-pot procedures, the methodologies discussed offer a range of options for accessing these valuable compounds. The detailed experimental protocols and characterization data serve as a practical resource for researchers in the field.

The versatility of the bromo-dimethyl-pyrazole scaffold, particularly its utility in the development of kinase inhibitors, ensures its continued importance in medicinal chemistry. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel biological applications for this privileged heterocyclic core. As our understanding of disease biology deepens, the rational design and synthesis of new bromo-dimethyl-pyrazole derivatives will undoubtedly play a crucial role in the discovery of the next generation of therapeutics.

References

-

Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Org. Lett. 2020, 22, 809–813. [Link]

-

Wiley-VCH 2007 - Supporting Information. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. RSC Advances. [Link]

-

4-(3-bromo-propyl)-3,5-dimethyl-1H-pyrazole. LookChem. [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex. Chem. Soc. 2011, 55(4), 238-241. [Link]

-

4-bromo-3,5-dimethyl-1H-pyrazole. PubChem. [Link]

-

Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. ResearchGate. [Link]

-

Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Arabian Journal of Chemistry. [Link]

-

Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Med. Chem.[Link]

-

4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole - 13C NMR. SpectraBase. [Link]

-

Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. J. Med. Chem.[Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. [Link]

-

4 - Organic Syntheses Procedure. Org. Synth.[Link]

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]

-

High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Can. J. Chem.[Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]

-

New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules. [Link]

-

One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta. Tetrahedron Letters. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

-

An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition... Semantic Scholar. [Link]

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

-

Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Molecules. [Link]

-

One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. ResearchGate. [Link]

-

Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]

-

Regioselectivity of pyrazole bromination. Reddit. [Link]

-

Regioselective bromination of fused heterocyclic N-oxides. Semantic Scholar. [Link]

-

Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules. [Link]

Sources

- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.org.mx [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. rsc.org [rsc.org]

- 10. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Abstract

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile. Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety information derived from the known hazards of its core chemical moieties: the brominated pyrazole ring and the acetonitrile functional group. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide employs a precautionary, evidence-based approach, drawing analogies from structurally related molecules to establish best practices. The protocols outlined herein are intended to create a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research.

Introduction and Chemical Context

This compound is a substituted pyrazole derivative. The pyrazole core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1]. The incorporation of a bromo group and an acetonitrile moiety suggests its utility as a versatile intermediate in organic synthesis, likely for the development of novel pharmaceutical candidates[2].

The acetonitrile functional group is a key reactive handle, but it also introduces specific toxicological concerns. Acetonitrile and its derivatives can be toxic, with the potential for in vivo metabolism to cyanide, which can inhibit cellular respiration[3]. The brominated aromatic ring, while often used to modulate pharmacological activity, also necessitates careful handling due to the potential for irritation and long-term environmental effects associated with some brominated organic compounds[4][5].

This guide, therefore, addresses the compound's safety profile by dissecting the hazards of its constituent parts, providing a robust framework for risk mitigation.

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before handling this compound. The primary hazards are anticipated to stem from its structural components.

2.1. Toxicological Profile (Inferred)

The principal toxicological concerns are associated with the acetonitrile group.

-

Acute Toxicity: Assumed to be toxic by inhalation, ingestion, and dermal absorption, similar to related compounds like bromoacetonitrile[4][6]. Exposure can lead to delayed onset of symptoms as the compound is metabolized[3]. Initial symptoms may include irritation of the mucous membranes, headache, dizziness, and nausea[3][7][8]. Severe overexposure could potentially lead to more serious systemic effects, mirroring cyanide poisoning, such as central nervous system depression, respiratory distress, and death[3].

-

Skin and Eye Irritation: Brominated pyrazoles and bromoacetonitrile are known skin and eye irritants[9][10][11]. Direct contact is likely to cause redness, pain, and in severe cases, chemical burns[4]. Bromoacetonitrile is also a lachrymator, a substance that causes tearing[6].

-

Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract[10][11].

2.2. Physicochemical Hazards

-

Thermal Decomposition: When heated to decomposition, it may emit toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr)[9][10].

-

Reactivity: Nitriles can be incompatible with strong acids, strong bases, and strong oxidizing agents. Mixing nitriles with strong oxidizing acids can lead to violent reactions[4].

The logical flow for risk assessment and subsequent handling decisions is outlined in the diagram below.

Caption: Risk assessment workflow for handling the target compound.

Safe Handling and Engineering Controls

Based on the risk assessment, a multi-layered approach to control exposure is mandatory.

3.1. Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[7][12].

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed[3].

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[7][12].

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent dermal and eye contact.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. For prolonged contact, consider double-gloving or heavy-duty gloves.[7] | Protects against dermal absorption, a key risk for nitriles.[13] |

| Eye Protection | Chemical splash goggles. A full-face shield should be worn if there is a significant splash risk.[4][7] | Protects against eye irritation and potential for serious damage from splashes.[9][10] |

| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing and skin.[12] |

| Footwear | Closed-toe shoes. | Protects feet from potential spills.[7] |

3.3. Administrative Controls & Hygiene

-

Standard Operating Procedure (SOP): A lab-specific SOP for handling this compound must be written and approved.

-

Training: All personnel must be trained on the specific hazards and the SOP before commencing work.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in the work area[3][9]. Avoid creating dust when handling the solid material.

Experimental Protocols: Handling and Storage

4.1. Step-by-Step Handling Protocol

-

Preparation: Cordon off a designated area within the chemical fume hood for the procedure.

-

PPE Donning: Put on all required PPE as specified in the table above.

-

Material Transfer: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Use a spatula to gently transfer the material, avoiding the generation of dust.

-

Dissolution: If making a solution, add the solvent to the vessel containing the compound slowly. Ensure the process is contained within the fume hood.

-

Post-Handling: Tightly cap all containers. Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol), followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, etc.) in a clearly labeled hazardous waste container[12].

-

PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands immediately.

Caption: A visual representation of the safe handling workflow.

4.2. Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.[4][12]

-

Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[3]

-

Incompatibilities: Store away from strong acids, bases, and oxidizing agents.[4]

-

Access: The storage area should be accessible only to authorized personnel.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

| Emergency Situation | Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][10] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][10] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air immediately.[9][11] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[10] Rinse the mouth with water. If the person is conscious, have them drink a small amount of water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.[9] |

| Small Spill | (Inside a fume hood) Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Scoop the material into a labeled hazardous waste container. Clean the spill area thoroughly. |